3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with the molecular formula C10H14BrNO2S2 This compound features a brominated thiophene ring, a methylated amine group, and a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form (5-bromothiophen-2-yl)methyl(methyl)amine. The final step involves the cyclization of this intermediate with tetrahydrothiophene dioxide under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methyl(methyl)amine: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a brominated thiophene ring and a tetrahydrothiophene dioxide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H14BrNO2S2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H14BrNO2S2/c1-12(6-9-2-3-10(11)15-9)8-4-5-16(13,14)7-8/h2-3,8H,4-7H2,1H3 |
InChI Key |
CDWNPWOAHYKZRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(S1)Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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